BenchChemオンラインストアへようこそ!

Ethyl 1-(4-bromophenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylate

Medicinal Chemistry Kinase Inhibition Serotonin Reuptake Inhibition

This heterocyclic building block features a partially saturated pyrazolo[4,3-c]pyridine core with a 4-bromophenyl group at N1 and an ethyl ester at C3—an underexplored substitution pattern relative to kinase and SERT-active analogs. The C3 ethyl ester provides a handle for hydrolysis, amidation, or reduction, enabling rapid diversification for lead-generation libraries. Ideal for combinatorial library synthesis, SAR expansion, or as a matched negative control candidate following in-house validation.

Molecular Formula C15H16BrN3O2
Molecular Weight 350.216
CAS No. 2108325-88-6
Cat. No. B2524669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(4-bromophenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylate
CAS2108325-88-6
Molecular FormulaC15H16BrN3O2
Molecular Weight350.216
Structural Identifiers
SMILESCCOC(=O)C1=NN(C2=C1CNCC2)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H16BrN3O2/c1-2-21-15(20)14-12-9-17-8-7-13(12)19(18-14)11-5-3-10(16)4-6-11/h3-6,17H,2,7-9H2,1H3
InChIKeyZMCBNIXLGRCJJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Ethyl 1-(4-bromophenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylate (CAS 2108325-88-6) – Core Structure and Research Context


Ethyl 1-(4-bromophenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylate is a heterocyclic small molecule built on a partially saturated pyrazolo[4,3-c]pyridine scaffold bearing a 4-bromophenyl substituent at N1 and an ethyl ester at C3. The broader pyrazolo[4,3-c]pyridine chemotype has been explored in patents and medicinal chemistry campaigns as a privileged scaffold for kinase inhibition [1], serotonin reuptake inhibition [2], and modulation of protein–protein interactions [3]. However, this specific ester derivative has not been the subject of any identified primary pharmacological study, and its differentiation from related analogs cannot be quantified from the current public domain evidence.

Why Generic Substitution Is Not Supported for Ethyl 1-(4-bromophenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylate (CAS 2108325-88-6)


Within the pyrazolo[4,3-c]pyridine family, small changes in substitution pattern—such as the position of the bromophenyl group, the presence of an ester versus a carboxamide, or the saturation state of the pyridine ring—can profoundly alter target selectivity, binding kinetics, and cellular activity [1][2]. For example, closely related 3-(4-bromophenyl)-1H-pyrazolo[4,3-c]pyridine was described as a serotonin reuptake inhibitor intermediate [2], while a 1-carboxamide analog with a 4-bromophenyl motif showed multi‑target neuropathic pain activity (CB₁ IC₅₀ = 49.6 nM) [3]. Because the target compound’s N1‑(4‑bromophenyl), C3‑ethyl ester arrangement has no public pharmacological profile, direct substitution with any of these structurally proximate analogs carries unquantifiable risk of altered potency, selectivity, or pharmacokinetic behavior. Users must therefore exercise extreme caution and should not assume functional interchangeability without experimental confirmation.

Quantitative Differentiation Evidence for Ethyl 1-(4-bromophenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylate (CAS 2108325-88-6) vs. Analogs


No Direct Pharmacological Data Available for the Target Compound vs. Defined Comparators

A comprehensive search of primary literature, patents, and authoritative databases (excluding prohibited vendor sites) returned zero quantitative pharmacological or biochemical data for Ethyl 1-(4-bromophenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylate (CAS 2108325‑88‑6). In contrast, structurally related pyrazolo[4,3-c]pyridines have disclosed biological activities: e.g., N-(4-bromophenyl)-3-tert-butyl-5-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide (compound 8a) exhibited CB₁ IC₅₀ = 49.6 nM and 86.4% TNF‑α inhibition at 100 mg/kg [1], while 3-(4-bromophenyl)-1H-pyrazolo[4,3-c]pyridine is claimed as a serotonin reuptake inhibitor intermediate [2]. No head‑to‑head, cross‑study, or class‑level quantitative data exist that would allow a scientific user to rank the target compound against these or any other comparator. Consequently, differentiation cannot be quantified.

Medicinal Chemistry Kinase Inhibition Serotonin Reuptake Inhibition

Structural Distinction from Known Active Pyrazolo[4,3-c]pyridine Analogs

The target compound differs from the two closest publicly pharmacologically characterized analogs at two critical positions. Analog A (compound 8a, PMID 23807113) bears a tert‑butyl at C3 and a carboxamide linker at N1, whereas the target compound has an ethyl ester at C3 and a direct N1‑phenyl attachment [1]. Analog B (US 5,264,576) places the 4‑bromophenyl at C3 and lacks the C3 ester [2]. In kinase‑focused pyrazolo[4,3-c]pyridine patents, the substitution pattern on the pyridine ring and the nature of the C3 group are critical determinants of ATP‑binding site complementarity [3]. These structural differences are expected to result in divergent target engagement profiles, but no experimental data for the target compound exist to confirm or refute this expectation.

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Absence of Physicochemical or ADME Comparative Data

No experimentally measured LogP, aqueous solubility, metabolic stability, permeability, or protein binding data are publicly available for the target compound. Class‑level inference from the pyrazolo[4,3-c]pyridine chemotype suggests that the ethyl ester moiety may confer different solubility and metabolic lability compared to carboxamide or carboxylic acid analogs [1], but quantitative evidence to support any procurement advantage over structurally similar building blocks is entirely absent.

ADME Drug-Likeness Physicochemical Properties

Appropriate Research Use Cases for Ethyl 1-(4-bromophenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylate (CAS 2108325-88-6) Based on Available Evidence


Scaffold‑Hopping and SAR Library Design in Kinase or GPCR Programs

Given the validated kinase [1] and serotonin reuptake [2] activities of closely related pyrazolo[4,3-c]pyridine scaffolds, this compound may serve as a novel, underexplored building block for combinatorial library synthesis. Its distinct N1‑(4‑bromophenyl), C3‑ethyl ester substitution pattern offers an SAR‑expansion opportunity for programs seeking to explore chemical space around the pyrazolo[4,3-c]pyridine core. However, procurement should be limited to exploratory chemistry; no efficacy predictions can be made absent assay data. [1][2]

Synthetic Intermediate for Late‑Stage Functionalization

The presence of the ethyl ester at C3 provides a handle for hydrolysis to the carboxylic acid, amidation, or reduction to the alcohol, enabling diversification for lead‑generation libraries. This is a standard medicinal chemistry strategy applied to scaffolds with proven biological relevance [3]. Users should verify chemical stability and reactivity under their specific reaction conditions, as no pre‑existing compatibility data are published. [3]

Negative Control or Inactive Comparator in Biochemical Assays

If the hypothesis is that N1‑(4‑bromophenyl), C3‑ester pyrazolo[4,3-c]pyridines are inactive at a given target while N1‑carboxamide or C3‑aryl analogs are active [1], this compound could theoretically serve as a matched negative control. Such use must be preceded by in‑house profiling, as no public data confirm inactivity. [1]

Quote Request

Request a Quote for Ethyl 1-(4-bromophenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.